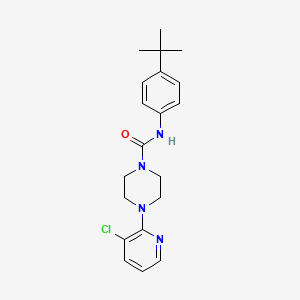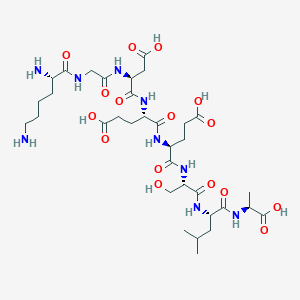
牛肉肉肽
描述
美味肽,也称为牛肉肽,是一种小的线性八肽,序列为赖氨酸-甘氨酸-天冬氨酸-谷氨酸-谷氨酸-丝氨酸-亮氨酸-丙氨酸。它以其鲜味而闻名,常被用作牛肉风味增强剂。 该肽可以从牛肉肉的肉汁中分离出来,是牛肉老化过程中内源性蛋白水解活性的产物 .
科学研究应用
美味肽具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和酶促反应的模型化合物。
生物学: 研究其在风味增强中的作用及其与味觉受体的相互作用。
医学: 研究其在开发针对味觉障碍患者的风味增强剂方面的潜在用途。
作用机制
美味肽发挥作用的机制与其与舌头上的味觉受体的相互作用有关。该肽与特定的受体结合,触发信号转导通路,导致感知到鲜味。
生化分析
Biochemical Properties
Beefy Meaty Peptide is a small peptide consisting of eight amino acids . The primary structure of Beefy Meaty Peptide was determined to be: H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH (K-G-D-E-E-S-L-A) . This peptide interacts with various enzymes and proteins during its synthesis and expression . For instance, in one study, DNA encoding Beefy Meaty Peptide was synthesized and cloned into the expression vector pPICZ A .
Cellular Effects
The cellular effects of Beefy Meaty Peptide are primarily related to its role as a flavor enhancer . On a molecular level, the umami taste is registered when molecules such as glutamate and aspartate bind to the ligand-binding domains of specialized taste receptors . Once activated, these receptors send electrical pulses that travel to the brain via sensory neurons .
Molecular Mechanism
The molecular mechanism of Beefy Meaty Peptide involves its interaction with taste receptors. The intensity of the umami taste increases when the acidic peptide interacts with cations to form a salt . At a threshold value of 1.25 millimolar (mM), the Asp-Glu dipeptide generates the strongest umami taste when exposed to NaOH and subjected to a pH increase .
Temporal Effects in Laboratory Settings
Beefy Meaty Peptide has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .
Metabolic Pathways
It is known that the peptide is produced through the digestion of beef by the enzyme papain .
准备方法
合成路线和反应条件
美味肽的合成涉及将氨基酸酯依次添加到适当保护的 N 端氨基酸衍生物上。 该过程通常在含有少量助剂(如水、乙醇和甘油)以及蛋白酶(如木瓜蛋白酶、奇异果蛋白酶和热蛋白酶)的液体或半液体低共熔混合物中进行 . 完整八肽的合成需要一种新的顺序方法,以最大程度地减少对中间保护、脱保护和活化步骤的需求 .
工业生产方法
美味肽的工业生产可以通过酶法实现,该方法涉及使用蛋白酶催化肽键的形成。 这种方法可以生产多克级的肽,具有很高的生产效率 . 使用低水有机介质和固定化蛋白酶可以进一步提高生产过程的效率 .
化学反应分析
反应类型
美味肽经历各种化学反应,包括:
氧化: 肽可以在存在的情况下,特别是在蛋氨酸和半胱氨酸残基处发生氧化反应。
还原: 还原反应可用于破坏肽内的二硫键。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇或其他还原剂。
形成的主要产物
相似化合物的比较
类似化合物
谷氨酸钠 (MSG): 一种众所周知的风味增强剂,也产生鲜味。
肌苷酸: 另一种增强食品鲜味的化合物。
鸟苷酸: 与肌苷酸类似,它用于增强食品的鲜味.
独特性
美味肽的独特性在于它能够产生复杂的味觉特征,包括咸味、鲜味和略带酸味。 与主要提供鲜味的谷氨酸钠不同,美味肽提供更细致和多方面的味觉体验 .
属性
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027510 | |
| Record name | Beefy meaty peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73984-05-1 | |
| Record name | Beefy meaty peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beefy meaty peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEEFY MEATY PEPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


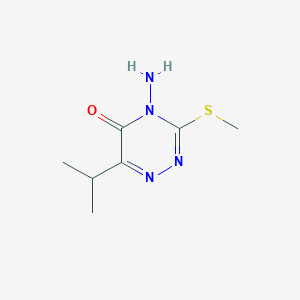

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
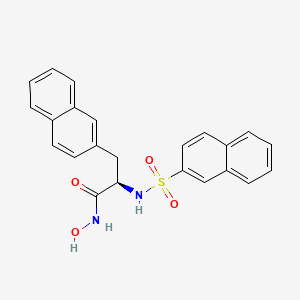
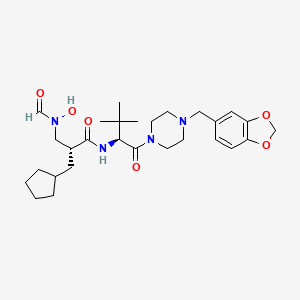
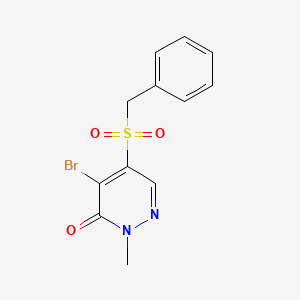
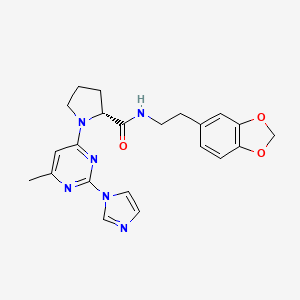

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)



![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
